Pirimiphos Ethyl-d10
Description
Pirimiphos Ethyl-d10 (C₁₃H₁₄D₁₀N₃O₃PS) is a deuterated analog of Pirimiphos Ethyl, where ten hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its stability and utility as an internal standard in analytical chemistry, particularly for quantifying pesticide residues via gas chromatography-mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary application lies in ensuring accurate calibration and compensation for matrix effects in environmental and food safety testing, as highlighted in the Kanto Reagents catalog .
Structure
3D Structure
Properties
Molecular Formula |
C13H24N3O3PS |
|---|---|
Molecular Weight |
343.45 g/mol |
IUPAC Name |
4-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3/i3D3,4D3,8D2,9D2 |
InChI Key |
TZBPRYIIJAJUOY-UBKUIAMUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)N(CC)CC)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves the incorporation of deuterium atoms into the ethoxy groups attached to the phosphorus atom. This is typically achieved by using deuterated reagents such as deuterated ethanol (ethanol-d6) or other deuterium-labeled precursors in the phosphorylation step. The key synthetic steps generally include:
- Preparation of the deuterated phosphorothioate intermediate by reacting phosphorus oxychloride or thiophosphoryl chloride with deuterated ethoxy compounds.
- Coupling of the phosphorothioate intermediate with the pyrimidinylamine derivative.
- Purification and isolation of the final deuterated product.
Due to the specialized nature of isotopically labeled compounds, synthesis is often conducted under controlled conditions to ensure high isotopic purity and chemical integrity.
Analytical Verification and Purity Assessment
The product is characterized by:
- Mass Spectrometry: Confirms the presence of deuterium atoms by mass shift of +10 Da compared to non-labeled Pirimiphos Ethyl.
- Nuclear Magnetic Resonance (NMR): Deuterium substitution is verified by diminished proton signals in the ethoxy groups.
- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures chemical purity.
Preparation of Standard Solutions for Analytical Use
This compound is commonly supplied as a standard solution for analytical purposes, typically dissolved in acetone at known concentrations (e.g., 100 ng/µL) for use as an internal standard in pesticide residue analysis.
Preparation of Standard Solutions
Use in Analytical Procedures
The deuterated standard is used in:
- Gas Chromatography-Mass Spectrometry (GC-MS/MS)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
These methods rely on the isotopic difference for accurate quantification of Pirimiphos Ethyl residues in complex matrices such as food and environmental samples.
Summary Table: Key Data on this compound Preparation
| Aspect | Details |
|---|---|
| Molecular Formula | C13H24N3O3PS with 10 deuterium atoms |
| Molecular Weight | 343.45 g/mol |
| Labeling | Deuterium substitution on ethoxy groups |
| Synthetic Approach | Use of deuterated ethanol in phosphorylation |
| Solvent for Standards | Acetone |
| Concentration of Standards | 100 ng/µL to 1 mg/mL |
| Analytical Techniques | GC-MS/MS, LC-MS/MS |
| Stability | Stable under normal lab conditions, avoid heat and oxidizers |
| Storage | Amber vials, -20 °C recommended |
Chemical Reactions Analysis
Types of Reactions
Pirimiphos Ethyl-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxygenated derivatives, while reduction can yield deuterated alcohols or amines .
Scientific Research Applications
Pirimiphos Ethyl-d10 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used in reaction mechanism studies to trace the pathway of reactions and identify intermediates.
Biology: Employed in metabolic studies to track the distribution and breakdown of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to monitor the fate of pesticides and other chemicals in the environment .
Mechanism of Action
Pirimiphos Ethyl-d10 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve cells, which can cause paralysis and death in insects. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparison with Similar Compounds
Pirimiphos Ethyl vs. Pirimiphos Methyl
Structural Differences :
- Pirimiphos Ethyl : Contains an ethyl group (-C₂H₅) attached to the phosphorus atom.
- Pirimiphos Methyl : Features a methyl group (-CH₃) instead.
Physicochemical Properties :
| Property | Pirimiphos Ethyl-d10 | Pirimiphos Methyl |
|---|---|---|
| Molecular Weight | 343.45 g/mol | 305.33 g/mol |
| Stability in Solution | High (deuterated) | Moderate |
| Detection Sensitivity | Enhanced (GC-MS/MS) | Standard |
| Degradation Resistance | Higher (isotopic) | Lower |
Functional Comparisons :
- Analytical Use: this compound’s deuterium labeling minimizes interference during residue analysis, enabling precise quantification of non-deuterated analogs like Pirimiphos Methyl or Ethyl in complex matrices .
- Environmental Degradation : Pirimiphos Methyl degrades rapidly under gamma radiation (15 kGy reduces >99% in aerated solutions), forming oxalic acid and pyrimidine derivatives . The deuterated Ethyl variant, however, exhibits slower degradation due to isotopic effects, making it more reliable as a stable reference material .
Efficacy in Pest Control
- Pirimiphos Methyl in capsule suspension (CS) formulations demonstrated prolonged efficacy (10–12 months) against malaria vectors at 0.5–1 g/m², outperforming emulsifiable concentrate (EC) formulations, which failed after two months .
Analytical and Toxicological Profiles
Detection and Sensitivity
- Electrochemical Sensors: Pirimiphos Methyl shows high sensitivity in nonenzymatic sensors (LOD < 0.1 ppm), attributed to its phosphothionate group.
- Chromatographic Methods : this compound’s molecular weight (343.45 vs. 305.33 for Methyl) allows clear differentiation in GC-MS/MS, critical for avoiding false positives in regulatory testing .
Toxicity and Biomarker Effects
- Acetylcholinesterase (ChE) Inhibition: Pirimiphos Methyl significantly reduces ChE activity in Gammarus pulex (76% inhibition after 48 hours), a biomarker for organophosphate toxicity. This compound, as a non-bioactive standard, avoids such effects but shares structural motifs that necessitate careful handling .
- Environmental Persistence: Both Ethyl and Methyl forms are regulated under EU MRLs (e.g., 0.01 ppm in water), but their deuterated counterparts are exempt due to non-toxic tracer roles .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Pirimiphos Ethyl-d10 in laboratory settings?
- Answer : Synthesis typically involves alkylation of 2-diethylamino-6-methyl-4-hydroxypyrimidine using deuterated ethylating agents (e.g., deuterated ethyl iodide) under anhydrous conditions. Critical parameters include reaction temperature (60–80°C), solvent selection (e.g., acetone or acetonitrile), and purification via column chromatography with deuterated solvents to maintain isotopic integrity. Analytical validation using NMR and high-resolution mass spectrometry (HRMS) is essential to confirm deuterium incorporation and purity ≥98% .
Q. How can researchers detect and quantify this compound residues in environmental matrices?
- Answer : Use solid-phase microextraction (SPME) coupled with GC-MS or HPLC-MS/MS. Optimize extraction protocols with deuterated internal standards to correct matrix effects. For complex matrices like soil or plant tissues, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) cleanup. Detection limits (LOD) ≤0.01 ppm are achievable with selected reaction monitoring (SRM) transitions specific to this compound .
Q. What experimental designs are recommended for assessing this compound's insecticidal efficacy?
- Answer : Follow Completely Randomized Designs (CRD) with triplicate treatments and untreated controls. Apply Abbott’s formula (% control = 100×(X−Y)/X) to account for natural mortality in controls. Use adult insect bioassays (e.g., Sitophilus zeamais or Tribolium castaneum) under controlled humidity (70±3%) and temperature (32±1.5°C). Monitor mortality at 24–72-hour intervals and validate significance via ANOVA with post-hoc Tukey tests .
Q. What are the primary degradation products of this compound under gamma irradiation?
- Answer : Gamma irradiation (5–15 kGy dose) in aerated aqueous solutions produces 2-diethylamino-6-methyl-4-oxo-3,4-dihydropyrimidine and oxalic acid as major degradation products. Confirm via GC-MS and HPLC, noting pH-dependent degradation kinetics: optimal degradation (99%) occurs at pH 3.6 with 15 kGy irradiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation kinetics across studies involving this compound?
- Answer : Discrepancies often arise from variations in irradiation dose rates, pH, or matrix composition. Standardize experimental conditions using ICRU-recommended dosimetry and buffered solutions. Perform kinetic modeling (e.g., pseudo-first-order or Weibull models) to compare degradation rates. Cross-validate results with COD (Chemical Oxygen Demand) reduction data; a ≥82% COD decrease correlates with near-complete degradation .
Q. What statistical approaches are suitable for analyzing morphological changes in insects exposed to this compound?
- Answer : Use Multivariate Analysis of Variance (MANOVA) to assess shape changes in elytra or hindwings. For example, apply Procrustes superimposition to landmark data and test categorical variables (e.g., exposure duration, concentration) with Pillai’s trace statistic. Significance thresholds (p < 0.05) and effect sizes (partial η²) should be reported to distinguish treatment effects from natural variation .
Q. How can researchers design studies to investigate resistance mechanisms in pests exposed to this compound?
- Answer : Conduct multi-generational selection experiments with sublethal doses (LC₅₀) to track resistance development. Use RNA-seq or qPCR to identify overexpression of detoxification genes (e.g., cytochrome P450 monooxygenases). Compare synergist assays (e.g., piperonyl butoxide) to confirm metabolic resistance. Include pyrethroid-resistant insect strains as comparators .
Q. What methodologies are recommended for assessing this compound’s environmental persistence in aquatic systems?
- Answer : Simulate aquatic exposure using OECD 308 guidelines: spiked sediment-water systems under aerobic/anaerobic conditions. Measure half-life (DT₅₀) via LC-MS/MS and monitor deuterium retention to distinguish abiotic vs. biotic degradation. Use fugacity modeling to predict partitioning coefficients (log Kow) and bioaccumulation potential .
Methodological Best Practices
-
Data Reporting : Present results in tables with SEM (Standard Error of Mean) and 95% confidence intervals. For example:
Irradiation Dose (kGy) Degradation Efficiency (%) COD Reduction (%) 5 75 ± 3.2 45 ± 2.8 15 99 ± 0.5 82 ± 1.1 Data derived from aerated aqueous solutions at pH 3.6 . -
Reproducibility : Document deuterated reagent sources (e.g., Sigma-Aldrich D10-ethanol) and irradiation equipment specifications (e.g., <sup>60</sup>Co source calibration). Share raw data and analysis scripts via repositories like Zenodo .
-
Ethical Compliance : Adhere to OECD guidelines for ecotoxicology studies and obtain permits for isotope use (e.g., EPA TSCA certification for deuterated compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
